A Comprehensive Technical Guide to Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and versatile reactivity have made it a "privileged structure" in drug discovery.[2] The introduction of a nitro group to this scaffold, creating nitroindoles, further enhances its chemical diversity and biological potential. The nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the indole ring, opening new avenues for chemical transformations and biological interactions.[3]
This guide focuses on a specific, yet underexplored, derivative: Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate . While direct experimental data for this compound is scarce in publicly available literature, this document will provide a comprehensive overview by leveraging data from closely related analogues, particularly Ethyl 7-nitro-1H-indole-2-carboxylate, and established principles of indole chemistry. We will delve into its core physicochemical properties, propose a logical synthetic pathway, explore its chemical reactivity, and discuss its potential applications in drug development, with a particular focus on oncology.
The strategic placement of the methyl group at the C4-position and the nitro group at the C7-position, combined with the carboxylate at C2, creates a molecule with significant potential as a versatile synthetic intermediate and a candidate for biological screening. This guide aims to serve as a foundational resource for researchers looking to synthesize, characterize, and utilize this promising chemical entity.
Physicochemical and Structural Properties
Table 1: Core Physicochemical Properties
| Property | Value (Predicted/Inferred) | Justification & Remarks |
| IUPAC Name | Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate | Based on standard chemical nomenclature. |
| Molecular Formula | C₁₂H₁₂N₂O₄ | Calculated from the chemical structure. |
| Molecular Weight | 248.24 g/mol | Calculated from the molecular formula. The parent compound is 234.21 g/mol .[4] |
| Appearance | Yellow Solid (Predicted) | Nitroaromatic compounds are typically yellow. The related Ethyl-4-nitroindole-2-carboxylate is a yellow solid.[5] |
| Melting Point | >125 °C (Predicted) | The parent, non-methylated indole has a melting point of 122-125 °C. The addition of a methyl group and potential changes in crystal packing would likely elevate this. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Acetone); Poorly soluble in water. | Typical for moderately polar organic molecules. The predicted logP (octanol/water partition coefficient) would be higher than the parent compound due to the methyl group. |
| SMILES | CCOC(=O)c1cc2c([nH]1)c(c(cc2)C)[O-] | Canonical representation of the 2D structure. |
| InChI Key | (Predicted) | A unique structural identifier would be generated upon synthesis and characterization. The InChIKey for the parent compound is GTZAIVBXGPLYGD-UHFFFAOYSA-N.[4] |
Proposed Synthesis and Mechanistic Considerations
The synthesis of substituted nitroindoles often requires multi-step pathways to control regioselectivity, as direct nitration of the indole ring is notoriously difficult and often leads to a mixture of products or polymerization.[6] A robust strategy for synthesizing the target compound would likely involve the Reissert indole synthesis, which builds the indole core from appropriately substituted precursors.
The logical starting materials for Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate are 2-methyl-5-nitrotoluene and diethyl oxalate. The Reissert synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base, followed by reductive cyclization.
Experimental Protocol: Proposed Reissert Synthesis
Step 1: Condensation of 2-Methyl-5-nitrotoluene with Diethyl Oxalate
-
To a solution of sodium ethoxide in absolute ethanol (prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere), add 2-methyl-5-nitrotoluene.
-
Add diethyl oxalate dropwise to the mixture at room temperature with vigorous stirring. A deep-colored precipitate should form.
-
Heat the reaction mixture to reflux for 16-18 hours to drive the condensation to completion.[7]
-
After cooling, evaporate the ethanol under reduced pressure. The resulting solid is the sodium salt of the ethyl 2-(2-methyl-5-nitrophenyl)-2-oxoacetate intermediate.
Step 2: Reductive Cyclization to form the Indole Ring
-
Dissolve the intermediate from Step 1 in a mixture of acetic acid and water.
-
Add a reducing agent, such as iron powder or sodium dithionite, portion-wise while monitoring the temperature to control the exothermic reaction.
-
The reduction of the nitro group to an amine is followed by a spontaneous intramolecular cyclization (aromatization) to form the indole ring.
-
Heat the mixture gently (e.g., 50-60 °C) for 2-4 hours to ensure the completion of the cyclization.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate.
Visualization of the Synthetic Workflow
Caption: Proposed Reissert synthesis of the target compound.
Chemical Reactivity and Derivatization Potential
Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate possesses three key functional groups that dictate its reactivity: the indole N-H, the ethyl ester, and the aromatic nitro group. This trifecta of functionality makes it a highly valuable building block for creating a library of complex derivatives.
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N-Alkylation/Acylation: The indole nitrogen is nucleophilic and can be readily alkylated or acylated. Deprotonation with a base like sodium hydride (NaH) followed by treatment with an electrophile (e.g., alkyl halides, acyl chlorides) allows for modification at the N1 position.[8] This is a common strategy to modulate solubility and biological activity.
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Ester Hydrolysis and Amidation: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., KOH in ethanol/water).[8] This carboxylic acid is a key handle for further derivatization, such as amide bond formation using standard peptide coupling reagents (e.g., HATU, EDCI), to introduce diverse side chains. The ester can also be converted to a hydrazide by reacting with hydrazine hydrate, a common step in synthesizing heterocyclic derivatives.[8]
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Nitro Group Reduction: The C7-nitro group is a versatile functional handle. It can be selectively reduced to an amine (e.g., using SnCl₂, H₂/Pd-C, or iron in acetic acid). This resulting 7-aminoindole is a critical intermediate for synthesizing compounds with different functionalities at this position, including amides, sulfonamides, or for use in Sandmeyer-type reactions.
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Electrophilic Aromatic Substitution: The indole ring is electron-rich, but the presence of the electron-withdrawing nitro and ester groups deactivates it towards typical electrophilic substitution. The most likely position for any substitution would be C3, although harsh conditions might be required. Conversely, the electron-poor nature of the nitro-substituted benzene ring moiety could make it susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions, although this is less common for nitroindoles.
Visualization of Reactivity Pathways
Caption: Key reactive sites and potential derivatizations.
Potential Applications in Drug Discovery
Indole derivatives are central to many therapeutic areas, including anti-inflammatory, anti-viral, and anti-cancer applications.[1] Nitroindoles, in particular, have emerged as promising candidates in oncology.[9]
Anticancer Activity: Many nitro-group-containing compounds exhibit anticancer properties.[3] Substituted 5-nitroindoles, for example, have been shown to act as c-Myc G-quadruplex binders.[9] The c-Myc oncogene is overexpressed in many human cancers, and its promoter region can form a G-quadruplex DNA structure that inhibits its transcription. Molecules that can bind and stabilize this structure are therefore attractive as potential anticancer agents.[9]
It is plausible that Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate and its derivatives could also target G-quadruplex structures. The planar indole core is well-suited for π-stacking interactions with the G-quartets, while the substituents at the C2, C4, and C7 positions can be modified to optimize binding affinity and selectivity. Such compounds have been shown to downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species (ROS) in cancer cells.[9][10]
Other Potential Applications:
-
Fructose-1,6-bisphosphatase (FBPase) Inhibitors: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been investigated as allosteric inhibitors of FBPase, a key enzyme in gluconeogenesis, making them potential agents for treating type 2 diabetes.[11]
-
Kinase Inhibitors: The 7-nitroindole scaffold is a reactant used in the preparation of various protein kinase inhibitors.[12]
Visualization of a Potential Mechanism of Action
Caption: Plausible mechanism as a c-Myc G-quadruplex stabilizer.
Safety and Handling
While specific toxicity data for Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate is unavailable, general precautions for handling nitroaromatic compounds should be taken. The parent compound, Ethyl 7-nitro-1H-indole-2-carboxylate, is classified with GHS warnings indicating it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Nitro compounds can also be associated with mutagenicity, and thus should be handled with care.[13]
Conclusion
Ethyl 4-methyl-7-nitro-1H-indole-2-carboxylate represents a molecule of significant synthetic and medicinal potential. Although not extensively characterized in the literature, its structure suggests a rich chemical reactivity that can be exploited to generate diverse molecular libraries. Based on the activity of related nitroindole compounds, this scaffold is a promising starting point for the development of novel therapeutics, particularly in the realm of anticancer drug discovery targeting mechanisms like G-quadruplex stabilization. This guide provides a foundational framework for researchers, outlining its core properties, a viable synthetic strategy, and its potential as a versatile chemical building block. Further experimental validation of the properties and biological activities proposed herein will be a critical next step in unlocking the full potential of this intriguing molecule.
References
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